molecular formula C11H12O4 B1322335 4-(2-Formylphenoxy)butanoic acid CAS No. 40359-45-3

4-(2-Formylphenoxy)butanoic acid

Cat. No. B1322335
CAS RN: 40359-45-3
M. Wt: 208.21 g/mol
InChI Key: FNGHUXCLAJNURN-UHFFFAOYSA-N
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Description

“4-(2-Formylphenoxy)butanoic acid” is a chemical compound with the molecular formula C11H12O4 . It contains 27 atoms in total, including 12 Hydrogen atoms, 11 Carbon atoms, and 4 Oxygen atoms . It is similar to other compounds such as 2-(4-chloro-2-formyl-phenoxy)butanoic acid and 2-(4-bromo-2-formyl-phenoxy)butanoic acid .

Scientific Research Applications

1. Influence on Muscle Chloride Channel Conductance

A study by Carbonara et al. (2001) examined compounds similar to 4-(2-Formylphenoxy)butanoic acid, specifically 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids. These compounds were shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The study explored the biological activity induced by introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, finding that chemical modifications to the structure could significantly impact biological activity (Carbonara et al., 2001).

2. Synthesis Processes

Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This process involved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting an environmentally friendly approach to producing compounds related to 4-(2-Formylphenoxy)butanoic acid (Delhaye et al., 2006).

3. Chemical Kinetics and Formation Mechanisms

Mei et al. (2015) investigated the mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Although the study focused on a different compound, the insights into chemical reactions under these conditions are relevant to understanding how similar compounds, like 4-(2-Formylphenoxy)butanoic acid, might behave in various environments (Mei et al., 2015).

4. Nanofluidic Devices and Synthetic Ion Channels

A study by Ali et al. (2012) on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its use in the optical gating of nanofluidic devices based on synthetic ion channels. The research showed how photolabile hydrophobic molecules could be used for UV-light-triggered permselective transport of ionic species, a concept potentially applicable to similar compounds like 4-(2-Formylphenoxy)butanoic acid (Ali et al., 2012).

properties

IUPAC Name

4-(2-formylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-8-9-4-1-2-5-10(9)15-7-3-6-11(13)14/h1-2,4-5,8H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGHUXCLAJNURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623204
Record name 4-(2-Formylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Formylphenoxy)butanoic acid

CAS RN

40359-45-3
Record name 4-(2-Formylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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